molecular formula C8H9NO4 B2971172 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylicacid CAS No. 1589005-43-5

3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylicacid

Cat. No.: B2971172
CAS No.: 1589005-43-5
M. Wt: 183.163
InChI Key: UAXKXZUFTVTHLX-UHFFFAOYSA-N
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Description

3-(3-Methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid is a complex organic compound that features both an oxetane and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the oxetane ring, followed by the formation of the oxazole ring. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .

Scientific Research Applications

3-(3-Methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid is unique due to the combination of both oxetane and oxazole rings in its structure. This dual-ring system imparts distinct chemical and physical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-8(3-12-4-8)6-2-5(7(10)11)13-9-6/h2H,3-4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXKXZUFTVTHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)C2=NOC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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